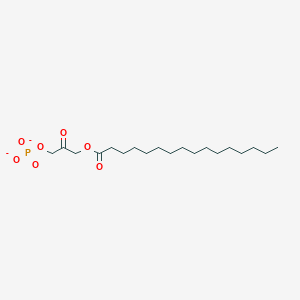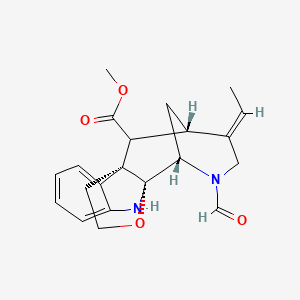
aspidophylline A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
aspidophylline A is a natural product found in Kopsia singapurensis with data available.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Aspidophylline A, part of the akuammiline alkaloid family, has been synthesized through various methodologies. A notable synthesis approach involved a 15-step process using intramolecular oxidative coupling and a [Ni(cod)2]-mediated cyclization, highlighting the complexity of its structure (Teng, Zi, & Ma, 2014).
- Another synthesis technique featured a Heck cyclization to assemble its [3.3.1]-bicyclic scaffold and a late-stage interrupted Fischer indolization for creating the furoindoline and constructing the pentacyclic framework of aspidophylline A (Zu, Boal, & Garg, 2011).
- A different synthesis method included the desymmetrization of 2-allyl-2-(o-nitrophenyl)cyclohexane-1,3-dione and an intramolecular azidoalkoxylation of an enecarbamate, demonstrating the diverse approaches in synthesizing aspidophylline A (Ren, Wang, & Zhu, 2014).
Biological Activities and Potential Applications
- Aspidophylline A's structure and synthesis are of significant interest due to the biological activities of akuammiline alkaloids. These compounds have been widely studied for their potential pharmacological applications, including their cytotoxic properties against various cancer cell lines (Li, Zhu, Li, & Li, 2016).
- Research on related compounds, such as aspidinol, revealed significant anti-MRSA (methicillin-resistant Staphylococcus aureus) activity, indicating potential applications of aspidophylline A in antibacterial therapies (Hua, Yang, Zhang, Dong, Yu, Schwarz, & Liu, 2018).
- Studies on aspidin BB, a derivative related to aspidophylline A, have shown strong antibacterial activity against Staphylococcus aureus, further supporting the potential of aspidophylline A in antimicrobial research (Li, Gao, Peng, Wang, Luo, Fu, & Zu, 2014).
Propriétés
Nom du produit |
aspidophylline A |
|---|---|
Formule moléculaire |
C21H24N2O4 |
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
methyl (1R,9R,10S,13E,14S)-13-ethylidene-11-formyl-18-oxa-8,11-diazapentacyclo[7.6.3.110,14.01,9.02,7]nonadeca-2,4,6-triene-15-carboxylate |
InChI |
InChI=1S/C21H24N2O4/c1-3-13-11-23(12-24)17-10-14(13)18(19(25)26-2)20-8-9-27-21(17,20)22-16-7-5-4-6-15(16)20/h3-7,12,14,17-18,22H,8-11H2,1-2H3/b13-3-/t14-,17+,18?,20+,21+/m1/s1 |
Clé InChI |
NKMFTVSMLXLPDB-MODIEMIGSA-N |
SMILES isomérique |
C/C=C\1/CN([C@H]2C[C@H]1C([C@@]34[C@@]2(NC5=CC=CC=C53)OCC4)C(=O)OC)C=O |
SMILES canonique |
CC=C1CN(C2CC1C(C34C2(NC5=CC=CC=C53)OCC4)C(=O)OC)C=O |
Synonymes |
aspidophylline A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



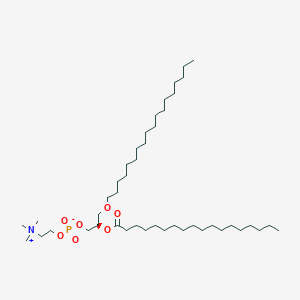
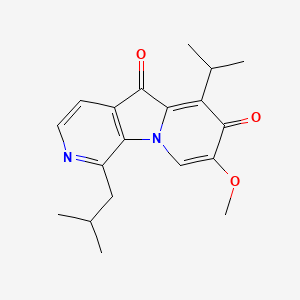

![9-Methyl-3-(4-methyl-3-pentenyl)-2,3-dihydronaphtho[1,8-bc]pyran-7,8-dione](/img/structure/B1264022.png)



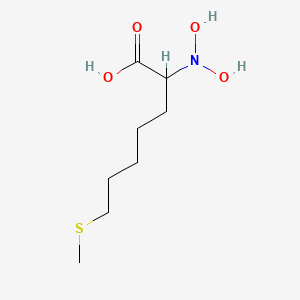


![N-[8-([1,1'-biphenyl]-4-yl)octanoyl]-1-O-(alpha-D-galactopyranosyl)phytosphingosine](/img/structure/B1264035.png)
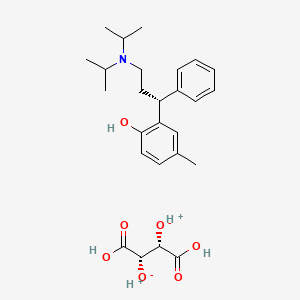
![[(2->6)-beta-D-fructofuranosyl-]n alpha-D-glucopyranoside](/img/structure/B1264037.png)
